Methuosis inducer 1

Description

Structure

3D Structure

Properties

IUPAC Name |

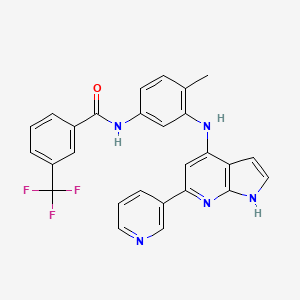

N-[4-methyl-3-[(6-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20F3N5O/c1-16-7-8-20(33-26(36)17-4-2-6-19(12-17)27(28,29)30)13-22(16)34-24-14-23(18-5-3-10-31-15-18)35-25-21(24)9-11-32-25/h2-15H,1H3,(H,33,36)(H2,32,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEWQRRQMLENPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC3=CC(=NC4=C3C=CN4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Methuosis Inducer 1 in Glioblastoma

This guide details the mechanism of action for Methuosis Inducer 1 (HZX-02-059) and its functional analogs (e.g., MOMIPP) in the context of Glioblastoma Multiforme (GBM).[1]

Executive Summary: The Methuosis Paradigm

Glioblastoma (GBM) is characterized by intrinsic resistance to apoptosis-inducing agents (e.g., temozolomide).[1] Methuosis is a distinct, non-apoptotic form of regulated cell death (RCD) defined by the catastrophic accumulation of macropinosome-derived vacuoles, leading to metabolic failure and membrane rupture.[1]

Methuosis Inducer 1 (chemically identified as HZX-02-059 ) is a dual-target small molecule that drives this phenotype through two synergistic mechanisms:[1][2]

-

Primary Mechanism: Inhibition of PIKfyve lipid kinase, blocking endolysosomal fission.[1]

-

Secondary Mechanism: Destabilization of Tubulin , preventing vesicle trafficking required for resolution.[1]

This guide dissects the molecular cascade, distinguishing it from autophagy and apoptosis, and provides validated protocols for its assessment in drug discovery.[1]

Molecular Mechanism of Action[2][3][4]

The Core Target: PIKfyve and Phosphoinositide Dysregulation

Unlike Ras-driven methuosis (which relies on Rac1/Arf6 imbalance), Methuosis Inducer 1 acts directly on the lipid kinase PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing).[1]

-

Physiological State: PIKfyve phosphorylates Phosphatidylinositol-3-phosphate (PI3P) to generate PI(3,5)P2 on the surface of late endosomes and lysosomes.[1][3] PI(3,5)P2 is essential for regulating endolysosomal fission and retrograde trafficking via the TRPML1 calcium channel.[1]

-

Pathological State (Drug Induced):

-

Inhibition: Methuosis Inducer 1 binds the ATP-binding pocket of PIKfyve.[1]

-

Depletion: Intracellular PI(3,5)P2 levels crash.[1]

-

Fission Block: Without PI(3,5)P2, lysosomes and late endosomes cannot undergo fission (vesiculation) to recycle membrane or mature.[1]

-

Fusion Unchecked: Homotypic fusion continues. Macropinosomes (engulfed extracellular fluid) fuse with late endosomes (Rab7+) but cannot resolve.[1]

-

Catastrophe: This leads to the formation of massive, phase-lucent vacuoles that displace the nucleus and cytoplasm, causing cell rupture.[1]

-

The Tubulin Component

HZX-02-059 possesses a pyrrolo-pyridine scaffold that also targets the colchicine-binding site of

Pathway Visualization

The following diagram illustrates the blockade of the PI(3,5)P2 cycle and the resulting vacuolization.[1][3][4]

Caption: HZX-02-059 inhibits PIKfyve and Tubulin, blocking PI(3,5)P2 generation and vesicle fission, causing fatal vacuolization.[1]

Experimental Validation Protocols

To confirm Methuosis Inducer 1 activity in GBM cells (e.g., U251, U87-MG), researchers must use a multi-parametric approach to distinguish it from autophagy.[1]

Protocol: Phase-Contrast Vacuolization Assay

The hallmark of methuosis is visible within 2-4 hours.[1]

-

Seeding: Plate U251 cells at

cells/well in 6-well plates. Allow adherence for 24h. -

Treatment: Treat with Methuosis Inducer 1 (Concentration range: 0.5 – 10 µM).[1] Include MOMIPP (10 µM) as a positive control and DMSO as negative.

-

Imaging: Capture images at 4h, 12h, and 24h using phase-contrast microscopy (20x or 40x).

-

Quantification:

Protocol: Macropinocytosis Uptake (Lucifer Yellow)

Confirms vacuoles originate from extracellular fluid uptake, not autophagosomes.[1]

-

Pulse: Treat cells with Inducer (5 µM) for 4 hours.

-

Label: Add Lucifer Yellow CH (0.5 mg/mL) to culture media for the final 30 minutes of treatment.

-

Wash: Wash 3x with ice-cold PBS to stop uptake.

-

Fix/Image: Fix with 4% paraformaldehyde. Image via fluorescence microscopy (Ex/Em: 428/536 nm).[1]

-

Result: Methuotic vacuoles will be highly fluorescent (positive for LY), whereas autophagosomes will generally not label with fluid-phase tracers in this timeframe.[1]

Protocol: Differential Marker Analysis (Western Blot)

Distinguishes Methuosis (Rab7 high, LC3 variable) from Autophagy (LC3-II high, p62 low).[1]

| Marker | Role | Methuosis Inducer 1 Effect | Interpretation |

| Rab7 | Late Endosome GTPase | Upregulated / Recruited | Vacuoles are late-endosome/lysosome hybrids.[1] |

| LAMP1 | Lysosomal Membrane | Positive | Vacuoles have lysosomal characteristics but fail to degrade.[1] |

| LC3-II | Autophagosome | Modest Increase | Secondary to trafficking block; not the driver of death. |

| Caspase-3 | Apoptosis Effector | No Cleavage | Confirms non-apoptotic mechanism (unless high dose hits tubulin).[1] |

| PARP | DNA Repair | Intact / Late Cleavage | Distinct from early apoptotic PARP cleavage.[1] |

Therapeutic Implications in GBM

Overcoming Temozolomide (TMZ) Resistance

Standard of care for GBM involves TMZ, an alkylating agent.[1] GBM cells often develop resistance via MGMT upregulation.[1]

-

Independence: Methuosis Inducer 1 operates via cytoplasmic catastrophe, independent of DNA damage pathways.[1]

-

Efficacy: Studies show HZX-02-059 and MOMIPP retain full potency in TMZ-resistant GBM lines (e.g., U251-TR).[1]

Synergy Strategy

Combining PIKfyve inhibitors with metabolic stressors can accelerate death.[1]

-

Metabolic Collapse: The massive vacuolization consumes ATP and membrane components.

-

Combination: Methuosis Inducer 1 + Glycolysis inhibitors (e.g., 2-DG) has shown synergistic lethality in preclinical models.[1]

References

-

Overmeyer, J. H., et al. (2011). "Active Ras triggers death in glioblastoma cells through hyperstimulation of macropinocytosis."[1] Molecular Cancer Research.[1]

-

Maltese, W. A., & Overmeyer, J. H. (2014). "Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments."[1] American Journal of Pathology.[1]

-

Trabbic, C. J., et al. (2015). "Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity."[1] Journal of Medicinal Chemistry.

-

Cho, S. J., et al. (2018). "Indolyl-Pyridinyl-Propenone-Induced Methuosis through the Inhibition of PIKFYVE."[1] ACS Omega.[1]

-

Li, Z., et al. (2019). "The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma."[1][5] BMC Cancer.[1][5]

-

MedChemExpress. "HZX-02-059 (Methuosis inducer 1) Product Datasheet."

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Unexpected inhibition of the lipid kinase PIKfyve reveals an epistatic role for p38 MAPKs in endolysosomal fission and volume control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Technical Guide: Methuosis – Mechanism, Induction, and Characterization

Executive Summary

Methuosis (derived from the Greek methuo, "to be drunk") is a distinct form of non-apoptotic regulated cell death (RCD) characterized by the displacement of the cytoplasm by accumulating fluid-filled vacuoles.[1][2][3][4] Unlike apoptosis (cell shrinkage/fragmentation) or necrosis (unregulated rupture), methuosis is defined by hyper-stimulated macropinocytosis combined with a defect in endocytic recycling.[2]

This guide provides a technical blueprint for researchers to induce, validate, and utilize methuosis as a therapeutic modality, particularly in glioblastoma multiforme (GBM) and multidrug-resistant (MDR) cancers where apoptotic pathways are often silenced.

Part 1: The Mechanistic Core

"Death by Drinking": The Cellular Pathology

Physiological macropinocytosis allows cells to sample extracellular fluid. In methuosis, this process becomes unregulated. The critical lethal event is not merely the uptake of fluid, but the failure of macropinosome recycling .

-

Initiation: Hyper-activation of Ras or Rac1 signaling drives actin-dependent membrane ruffling, forming macropinosomes.[5]

-

The Trafficking Defect: Normally, macropinosomes recycle contents to the plasma membrane (via Arf6 ) or mature into lysosomes. In methuosis, recycling is blocked.[2]

-

Coalescence: Nascent macropinosomes (Rab5+) rapidly acquire late endosomal markers (Rab7 , LAMP1 ) but fail to fuse with functional lysosomes for degradation. Instead, they undergo homotypic fusion, creating giant, fluid-filled vacuoles.

-

Metabolic Catastrophe: The vacuoles physically displace organelles and disrupt metabolic function (ATP depletion), leading to plasma membrane rupture (lysis).

Molecular Drivers[6]

-

Ras/Rac1: Constitutive activation (e.g., H-Ras G12V) is the classic genetic driver.

-

GIT1 (G protein-coupled receptor kinase-interacting protein 1): A negative regulator of methuosis. Its downregulation is necessary for Ras-induced methuosis.

-

PIKfyve: A lipid kinase that generates PI(3,5)P2. Inhibition of PIKfyve (by compounds like MOMIPP) blocks late endosome fission, causing massive vacuolization.

-

v-ATPase / Calmodulin: Targeted by Vacquinol-1, leading to ion imbalance and vacuole accumulation.[6][7][8]

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways (Ras-dependent vs. Chemical Induction) leading to the methuotic phenotype.

Caption: Divergent upstream triggers (Ras, MOMIPP, Vacquinol-1) converge on endosomal trafficking defects, leading to the accumulation of non-recycling, Rab7+ vacuoles.[9]

Part 2: Induction Protocols

Chemical Induction (Small Molecules)

This is the preferred method for drug development and acute mechanistic studies.

Compound: MOMIPP (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one)[1][10][11][12]

-

Mechanism: PIKfyve inhibition / JNK activation.[13]

-

Solubility: Dissolve in DMSO to 10 mM stock. Store at -20°C.

Protocol:

-

Seeding: Seed GBM cells (e.g., U251, U87) at

cells/well in 96-well plates or -

Incubation: Allow attachment for 24 hours.

-

Treatment: Replace media with fresh media containing 2.5 µM – 10 µM MOMIPP .

-

Control: 0.1% DMSO vehicle.

-

-

Observation:

-

4 hours: Initial appearance of phase-lucent vacuoles.[11]

-

24 hours: Massive vacuolization (vacuoles >2-5 µm).

-

48 hours: Cell detachment and lysis.

-

Genetic Induction (Constitutive Ras)

Used for studying the specific Ras-Rac1-Arf6 axis.

Vector: Plasmid encoding H-Ras(G12V) under an inducible promoter (e.g., Doxycycline-Tet-On). Protocol:

-

Transfection: Transfect cells using Lipofectamine 3000 (or electroporation) with the inducible H-Ras(G12V) vector.

-

Selection: Select stable clones using the appropriate antibiotic (e.g., G418 or Puromycin).

-

Induction: Add Doxycycline (1 µg/mL).

-

Timeline: Vacuolization typically begins 12-18 hours post-induction, slower than chemical induction.

Part 3: Characterization & Validation[7]

To confirm methuosis, you must distinguish it from autophagy (double-membrane autophagosomes) and apoptosis (blebbing/fragmentation).

Comparative Marker Table

| Feature | Methuosis | Apoptosis | Autophagy |

| Morphology | Giant fluid-filled vacuoles; cell swelling | Cell shrinkage; blebbing; nuclear fragmentation | Small vacuoles; cytoplasmic degradation |

| Vacuole Origin | Macropinosomes (Single membrane) | None (Apoptotic bodies) | ER/Phagophore (Double membrane) |

| Caspase Activation | Negative | Positive (Caspase-3/7) | Negative |

| Key Markers | Rab7+, LAMP1+ , LC3- (mostly) | Cleaved PARP, Annexin V | LC3-II , p62 degradation |

| Inhibitor Response | Unaffected by z-VAD-fmk (Caspase inhibitor) | Blocked by z-VAD-fmk | Blocked by 3-MA or Wortmannin |

| Tracer Uptake | High (Lucifer Yellow) | Low/None | Low |

Key Validation Experiment: Lucifer Yellow Uptake

This is the gold standard to prove vacuoles originate from macropinocytosis (extracellular fluid) rather than intracellular organelle swelling.

Step-by-Step Protocol:

-

Induce: Treat cells with MOMIPP (10 µM) for 4 hours (early vacuolization stage).

-

Pulse: Add Lucifer Yellow CH (0.5 mg/mL) directly to the culture medium.

-

Incubate: Incubate at 37°C for 30–60 minutes.

-

Wash: Wash cells

with cold PBS to remove extracellular dye. -

Fix (Optional): Fix with 4% paraformaldehyde (PFA) if not imaging live.

-

Image: Use fluorescence microscopy (Ex 428 nm / Em 536 nm).

-

Result: Methuotic vacuoles will be brightly fluorescent, indicating they contain extracellular fluid. Autophagic vacuoles will remain dark.

-

Validation Workflow Diagram

Caption: Logical workflow to differentiate methuosis from apoptosis. Tracer uptake (Step 4) is the definitive confirmation.

Part 4: Therapeutic Implications[15][16]

Glioblastoma Multiforme (GBM)

GBM cells often exhibit high basal levels of macropinocytosis (the "macropinocytic index") to scavenge nutrients (albumin) in the hypoxic tumor microenvironment. This metabolic adaptation makes them uniquely hypersensitive to methuosis inducers.

-

Strategy: Use Vacquinol-1 or MOMIPP to push this basal macropinocytosis into "overdrive," causing catastrophic vacuolization.

-

Blood-Brain Barrier (BBB): MOMIPP and Vacquinol-1 have demonstrated BBB permeability in murine models, making them viable candidates for CNS tumors.

Drug Resistance

Methuosis operates independently of the Bcl-2/Caspase axis. Therefore, tumors resistant to conventional chemotherapies (which rely on apoptosis) remain vulnerable to methuosis.

References

-

Maltese, W. A., & Overmeyer, J. H. (2014). Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments. The American Journal of Pathology, 184(6), 1630-1642. Link

-

Overmeyer, J. H., et al. (2011). Active ras triggers death in glioblastoma cells through hyperstimulation of macropinocytosis. Molecular Cancer Research, 9(11), 1462-1472. Link

-

Kitambi, S. S., et al. (2014). Vulnerability of glioblastoma cells to catastrophic vacuolization and death induced by a small molecule. Cell, 157(2), 313-328. Link

-

Trabbic, C. M., et al. (2015). Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis-inducing or microtubule-disrupting activities. Journal of Medicinal Chemistry, 58(5), 2489-2512. Link

-

Colin, M., et al. (2019). Dysregulation of Macropinocytosis Processes in Glioblastomas May Be Exploited to Increase Intracellular Anti-Cancer Drug Levels. Cancers, 11(3), 411. Link

Sources

- 1. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1. [publications.scilifelab.se]

- 9. researchgate.net [researchgate.net]

- 10. 6-MOMIPP, a Novel Brain-Penetrant Antimitotic Indolyl-Chalcone, Inhibits Glioblastoma Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

Technical Guide: HZX-02-059 as a Dual-Target PIKfyve/Tubulin Inhibitor

[1][2][3][4]

Executive Summary

HZX-02-059 represents a novel class of "dual-mechanism" small molecule inhibitors designed to overcome drug resistance in refractory cancers, specifically Colorectal Cancer (CRC) and Double-Hit Lymphoma (DHL). Unlike mono-therapies that target a single kinase or cytoskeletal element, HZX-02-059 simultaneously targets PIKfyve (a lipid kinase regulating endosomal trafficking) and Tubulin (the cytoskeletal protein essential for mitosis).

This guide details the pharmacological rationale, molecular mechanism, and validated experimental protocols for characterizing HZX-02-059. It serves as a blueprint for replicating the compound's unique phenotypic signature: the simultaneous induction of methuosis (via massive cytoplasmic vacuolization) and mitotic arrest (via microtubule destabilization).

Pharmacological Rationale: The "Double-Hit" Strategy[3]

Why Dual Targeting?

Conventional chemotherapy often fails due to compensatory survival signaling.

-

PIKfyve Inhibition: PIKfyve phosphorylates PI(3)P to PI(3,5)P2.[1] Blocking this prevents lysosomal fission, leading to the accumulation of swollen vacuoles.[1] This non-apoptotic cell death is termed methuosis .

-

Tubulin Inhibition: Binding to the colchicine site prevents microtubule polymerization, trapping cells in the G2/M phase.

Synergy: HZX-02-059 exploits a "catastrophic stress" strategy. By halting cell division (Tubulin) while simultaneously disrupting cellular waste disposal and trafficking (PIKfyve), the compound forces cancer cells into an irreversible death pathway that is effective even in apoptosis-resistant lines (e.g., p53-mutant CRC).

Molecular Mechanism & Signaling Pathways[6][7][8][9][10]

Binding Dynamics

-

PIKfyve: HZX-02-059 functions as an ATP-competitive inhibitor.[2][3]

-

Tubulin: It binds to the colchicine-binding site, destabilizing microtubule assembly.

Pathway Visualization

The following diagram illustrates the divergent downstream effects leading to cell death.

Caption: Dual-mechanism pathway of HZX-02-059 leading to convergent cell death via vacuolization and mitotic arrest.

In Vitro Characterization Data[3][5][12][13][14]

The following data summarizes the potency of HZX-02-059 across key assays.

| Parameter | Value / Observation | Notes |

| PIKfyve Binding (Kd) | 10.4 nM | High affinity binding.[2] |

| PIKfyve IC50 | ~14.6 nM | Enzymatic assay (ADP-Glo). |

| Tubulin Inhibition | Yes | Colchicine site binding; inhibits polymerization. |

| Cellular IC50 (HCT116) | 0.18 µM | Colorectal cancer cell line. |

| Phenotype A | Vacuolization | Visible within 2-4 hours (PIKfyve signature). |

| Phenotype B | G2/M Arrest | Confirmed via Flow Cytometry (Tubulin signature). |

Experimental Protocols

Protocol A: PIKfyve Enzymatic Assay (ADP-Glo)

Purpose: To validate the kinase inhibitory potency of HZX-02-059.

-

Reagents: Recombinant human PIKfyve protein, PI:PS lipid substrate (1:1 ratio), Ultra-Pure ATP, ADP-Glo Kinase Assay Kit (Promega).

-

Preparation: Prepare lipid substrate vesicles by sonication in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

-

Reaction:

-

Mix 2 µL of HZX-02-059 (serial dilutions in DMSO) with 4 µL of PIKfyve enzyme. Incubate for 10 min at RT.

-

Initiate reaction by adding 4 µL of ATP/Lipid substrate mix (Final ATP concentration should be at Km, approx 10 µM).

-

Incubate at 30°C for 60 minutes.

-

-

Detection: Add 10 µL of ADP-Glo Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

-

Readout: Measure luminescence on a microplate reader. Calculate IC50 using non-linear regression.

Protocol B: Tubulin Polymerization Assay

Purpose: To confirm direct interaction with tubulin and inhibition of assembly.

-

Reagents: Fluorescence-based Tubulin Polymerization Kit (Cytoskeleton Inc.), 96-well black half-area plate.

-

Setup: Pre-warm plate to 37°C.

-

Mix: Combine HZX-02-059 (3 µM final) with Tubulin reaction mix (containing fluorescent reporter + GTP) on ice.

-

Kinetics: Immediately transfer to the 37°C plate reader.

-

Measurement: Record fluorescence (Ex 360nm / Em 420nm) every 1 minute for 60 minutes.

-

Analysis: HZX-02-059 should show a flat-line fluorescence profile (inhibition of Vmax) compared to the sigmoidal growth curve of the Vehicle control.

Protocol C: Visualizing Methuosis (Vacuolization)

Purpose: To observe the phenotypic signature of PIKfyve inhibition.

-

Cell Culture: Seed HCT116 cells on glass coverslips or imaging plates.

-

Treatment: Treat with HZX-02-059 (200 nM) for 4 hours.

-

Staining:

-

Live Cell: Use Phase Contrast microscopy. Look for "frothy" cytoplasm.

-

Confocal: Fix cells. Stain with LAMP1 (Lysosomal marker) and LC3B (Autophagy marker).

-

-

Result: HZX-02-059 treatment causes enlarged, LAMP1-positive vacuoles that are distinct from standard apoptotic blebbing.

Experimental Workflow Diagram

This workflow ensures a logical progression from chemical verification to biological validation.

Caption: Step-by-step validation workflow for characterizing HZX-02-059 efficacy.

In Vivo Efficacy & Future Outlook

In HCT116 colorectal cancer xenograft models, HZX-02-059 demonstrated significant tumor growth inhibition (TGI) without severe systemic toxicity (body weight loss). The compound's ability to induce ROS accumulation and mitochondrial damage further potentiates its lethality against tumors resistant to standard apoptotic triggers.

Future Directions:

-

Combination Therapy: Exploring synergy with PD-1/PD-L1 inhibitors, as immunogenic cell death (ICD) may be triggered by the vacuolization process.

-

PK Optimization: Improving oral bioavailability for broader clinical application.

References

-

Hu, C., et al. (2023). Discovery of HZX-02-059 as a Dual PIKfyve/Tubulin Inhibitor for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry, 66(19), 13674–13696.

-

Feng, L., et al. (2022). Pharmacological targeting PIKfyve and tubulin as an effective treatment strategy for double-hit lymphoma.[4] Cell Death & Disease, 13, 110.

-

Li, Z.H., et al. (2024). Novel PIKfyve/Tubulin Dual-target Inhibitor as a Promising Therapeutic Strategy for B-cell Acute Lymphoblastic Leukemia.[5] Current Medical Science, 44, 298–308.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PIKfyve (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel PIKfyve/Tubulin Dual-target Inhibitor as a Promising Therapeutic Strategy for B-cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery, Synthesis, and Mechanistic Profiling of Methuosis Inducer 1 (HZX-02-059)

Executive Summary

The paradigm of oncology therapeutics has long been dominated by apoptosis-inducing agents. However, the emergence of multidrug resistance necessitates the exploitation of alternative programmed cell death pathways. Methuosis —derived from the Greek methuo (to drink to intoxication)—is a non-apoptotic cell death modality characterized by the catastrophic accumulation of macropinosome-derived vacuoles, leading to cellular swelling and membrane rupture[1].

Methuosis Inducer 1 , chemically designated as HZX-02-059 (CAS: 2240205-30-3), represents a breakthrough in this domain. Discovered as a highly potent, azaindole-based dual-target inhibitor of PIKfyve (Phosphatidylinositol 3-phosphate 5-kinase) and tubulin, HZX-02-059 disrupts the delicate balance of endocytosis and exocytosis[2]. This whitepaper details the rational design, chemical synthesis, mechanistic pathways, and experimental validation of HZX-02-059, providing a comprehensive framework for drug development professionals.

Mechanistic Rationale: The Causality of Methuosis

To understand the efficacy of HZX-02-059, one must examine the causality of its primary target engagement. PIKfyve is a lipid kinase responsible for converting phosphatidylinositol 3-phosphate (PI3P) into phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).

-

Target Engagement : HZX-02-059 binds to the ATP-binding pocket of PIKfyve with exceptionally high affinity (

)[3]. -

Vesicular Arrest : The blockade of PI(3,5)P2 synthesis prevents the maturation of early macropinosomes into late endosomes and their subsequent fusion with lysosomes[4].

-

Vacuolization and Death : Because the cell continues to internalize extracellular fluid via macropinocytosis (driven by hyperactive Ras/Rac1 in many tumors), the arrested macropinosomes coalesce into massive, phase-lucent vacuoles. This physical displacement of cytoplasm ultimately ruptures the plasma membrane[1].

-

Secondary Targeting : Concurrently, HZX-02-059 acts as a tubulin polymerization inhibitor and suppresses the PI3K/AKT signaling axis, downregulating survival transcription factors (c-Myc, NF-κB, and p53)[5]. This dual-action prevents the cancer cell from initiating compensatory survival autophagy.

Pathway Visualization

Fig 1: Dual-target mechanism of HZX-02-059 driving methuosis and cell death.

Chemical Synthesis of HZX-02-059

HZX-02-059 (

Step-by-Step Synthetic Methodology

Step 1: Assembly of the Azaindole Core

-

Starting Material : Begin with 4-chloro-1H-pyrrolo[2,3-b]pyridine.

-

Protection : Protect the pyrrole nitrogen using benzenesulfonyl chloride (PhSO2Cl) in the presence of sodium hydride (NaH) and DMF at 0°C to yield 1-(phenylsulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine. Causality: Protection is critical to prevent unwanted N-arylation in subsequent cross-coupling steps.

-

C2-Arylation (Suzuki Coupling) : React the protected core with pyridin-3-ylboronic acid using

as the catalyst and

Step 2: Synthesis of the Aniline Fragment

-

Amidation : React 4-methylbenzene-1,3-diamine with 3-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base at 0°C to room temperature.

-

Purification : Isolate N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide via flash column chromatography.

Step 3: Final Coupling (Buchwald-Hartwig Amination)

-

C-N Bond Formation : Combine the C2-arylated azaindole intermediate with the aniline fragment in the presence of

, XPhos (ligand), and -

Deprotection : Remove the benzenesulfonyl protecting group using TBAF (Tetrabutylammonium fluoride) in THF at room temperature.

-

Isolation : Purify the final product (HZX-02-059) via preparative HPLC to achieve

purity[2].

Quantitative Pharmacological Profiling

HZX-02-059 demonstrates a broad spectrum of cytotoxicity across multiple human cancer cell lines, particularly in Triple-Negative Breast Cancer (TNBC) and B-cell Acute Lymphoblastic Leukemia (B-ALL)[2][5].

Table 1: In Vitro Cytotoxicity ( ) of HZX-02-059

| Cell Line | Cancer Type | Standard Deviation | |

| A375 | Melanoma | 0.326 | ± 0.026 |

| HCT116 | Colorectal Carcinoma | 1.008 | ± 0.042 |

| HepG2 | Hepatocellular Carcinoma | 1.197 | ± 0.344 |

| SK-MEL-28 | Melanoma | 1.370 | ± 0.061 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.571 | ± 0.066 |

| A549 | Non-Small Cell Lung Cancer | 1.892 | ± 0.092 |

| MCF-7 | Breast Adenocarcinoma | 2.611 | ± 0.739 |

Data aggregated from standardized Cell Counting Kit-8 (CCK-8) viability assays following 48-hour compound exposure[2].

Experimental Protocols for Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Validation of Macropinosome-Derived Vacuolization (Methuosis)

To prove that the vacuoles induced by HZX-02-059 are derived from macropinocytosis (methuosis) rather than autophagy, fluid-phase tracer uptake must be utilized.

-

Cell Seeding : Seed MDA-MB-231 cells in 6-well plates with glass coverslips at

cells/well. Incubate overnight. -

Compound Treatment : Treat cells with 2.0

HZX-02-059 for 4 hours. -

Tracer Incubation : Add Lucifer Yellow (LY) fluid-phase tracer (1 mg/mL) directly to the culture medium for the final 60 minutes of treatment.

-

Self-Validating Control : In a parallel well, pre-treat cells with Bafilomycin A1 (100 nM) for 1 hour prior to HZX-02-059 treatment. Causality: Bafilomycin A1 inhibits the vacuolar H+-ATPase. If vacuoles are endosomal/macropinocytic, Bafilomycin A1 will block their swelling, validating the mechanism[1].

-

Imaging : Wash cells 3x with ice-cold PBS to halt vesicular trafficking. Fix with 4% paraformaldehyde. Image via confocal fluorescence microscopy. Vacuoles will appear as large, LY-positive (fluorescent) phase-lucent structures.

Protocol B: PIKfyve Target Engagement (NanoBRET Assay)

-

Transfection : Transiently transfect HEK293T cells with a plasmid encoding a NanoLuc-PIKfyve fusion protein.

-

Tracer Addition : After 24 hours, harvest cells and resuspend in Opti-MEM. Add a fluorescent PIKfyve-specific NanoBRET tracer.

-

Competitive Binding : Aliquot cells into a 384-well plate. Add HZX-02-059 in a 10-point dose-response curve (ranging from 0.1 nM to 10

). -

Detection : Add Nano-Glo substrate. Measure bioluminescence resonance energy transfer (BRET) ratio (Emission 610 nm / Emission 460 nm).

-

Analysis : Calculate the

by plotting the BRET ratio against the concentration of HZX-02-059. A decrease in BRET signal confirms that HZX-02-059 successfully displaces the tracer from the intracellular PIKfyve ATP-binding site[6].

Conclusion

Methuosis Inducer 1 (HZX-02-059) represents a paradigm shift in targeting apoptosis-resistant malignancies. By simultaneously inhibiting PIKfyve-mediated vesicular trafficking and tubulin polymerization, it traps cancer cells in a lethal cycle of macropinocytic engorgement and cell-cycle arrest. The modular azaindole synthesis route provided herein serves as a foundational blueprint for medicinal chemists to develop next-generation, highly selective methuosis inducers.

References

-

Maltese, W. A., et al. (2014). Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments. American Journal of Pathology. Retrieved from[Link]

-

Lu, Z., et al. (2020). An Azaindole-Based Small Molecule Hzx-02-059 Induces Methuosis in B-Cell Acute Lymphoblastic Leukemia through the PI3K/AKT Axis. Blood (ASH Publications). Retrieved from[Link]

-

Lu, Z., et al. (2024). Novel PIKfyve/Tubulin Dual-target Inhibitor as a Promising Therapeutic Strategy for B-cell Acute Lymphoblastic Leukemia. PubMed. Retrieved from[Link]

-

MDPI. (2024). Selective Termination of Autophagy-Dependent Cancers. Retrieved from[Link]

-

ACS Publications. (2025). Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve. Journal of Medicinal Chemistry. Retrieved from[Link]

Sources

- 1. Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PIKfyve (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel PIKfyve/Tubulin Dual-target Inhibitor as a Promising Therapeutic Strategy for B-cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Macropinocytosis in Methuosis-Induced Cell Death

Executive Summary

Methuosis (from the Greek methuo, "to drink to intoxication") is a form of non-apoptotic regulated cell death (RCD) characterized by the catastrophic accumulation of macropinosome-derived vacuoles.[1][2][3][4][5][6][7] Unlike apoptosis, which involves cell shrinkage and chromatin condensation, methuosis results in cytomegaly, metabolic collapse, and eventual plasma membrane rupture.[7]

For drug development professionals, methuosis represents a critical "escape hatch" or alternative therapeutic avenue, particularly for glioblastoma multiforme (GBM) and multidrug-resistant (MDR) cancers that have desensitized their apoptotic machinery.

This guide dissects the molecular dysregulation of macropinocytosis that drives methuosis, delineating the specific signaling nodes (Ras/Rac1/Arf6 and PIKfyve/Rab conversion) that distinguish this phenotype. It provides validated protocols for inducing and confirming methuosis, ensuring researchers can rigorously differentiate it from autophagy and necrosis.

Mechanistic Foundation: Dysregulated Macropinocytosis[4][8]

Macropinocytosis is normally a transient, actin-driven endocytic process used for nutrient scavenging. In methuosis, this process becomes hyper-stimulated and, crucially, uncoupled from normal recycling or degradation pathways.[1][5]

The Two Primary Signaling Axes

Current research identifies two distinct molecular cascades that converge on the methuotic phenotype:

Axis A: The Ras-Rac1-Arf6 Pathway (Recycling Blockade)

In cells with constitutively active Ras (e.g., HRAS G12V), methuosis is driven by an imbalance between internalization and recycling.

-

Ras Hyperactivation: Constitutive Ras activates Rac1 .

-

GIT1 Recruitment: Activated Rac1 recruits GIT1 (G protein-coupled receptor kinase-interacting protein 1).

-

Arf6 Inactivation: GIT1 serves as a GTPase-activating protein (GAP) for Arf6 , forcing Arf6 into its inactive GDP-bound state.

-

The Lesion: Active Arf6 is required for the recycling of macropinosomes back to the plasma membrane. Its inactivation traps macropinosomes in the cytoplasm, where they undergo homotypic fusion to form giant vacuoles.

Axis B: The PIKfyve-Rab5/Rab7 Pathway (Maturation Blockade)

Small molecule inducers like MOMIPP (indole-based chalcones) operate downstream of Ras, directly targeting endosomal maturation.

-

PIKfyve Inhibition: MOMIPP binds and inhibits PIKfyve (phosphoinositide kinase, FYVE-type zinc finger containing), a kinase responsible for generating PI(3,5)P2.

-

Rab Conversion Failure: This inhibition disrupts the critical "handshake" between Rab5 (early endosome) and Rab7 (late endosome).

-

The Lesion: Nascent macropinosomes prematurely acquire Rab7 and LAMP1 but fail to fuse with lysosomes.[2][5] They remain as discrete, single-membraned vacuoles that progressively enlarge, displacing the cytoplasm and sequestering essential metabolic components.

Visualization of Signaling Pathways[9]

Figure 1: Dual signaling axes driving methuosis. Left: Ras-mediated recycling blockade.[5][6] Right: MOMIPP/PIKfyve-mediated maturation arrest.

Comparative Analysis: Methuosis vs. Other Modalities[4][7][9][10]

Accurate diagnosis of methuosis requires exclusion of apoptosis and autophagy. The following table summarizes the key differentiators.

| Feature | Methuosis | Apoptosis | Autophagy |

| Morphology | Extreme cytoplasmic vacuolization; Cell swelling; Membrane rupture. | Cell shrinkage; Blebbing; Chromatin condensation; Nuclear fragmentation. | Double-membrane vesicles (autophagosomes); No massive swelling. |

| Vacuole Origin | Macropinosomes (Single membrane).[1][8] | N/A | ER/Mitochondria (Double membrane). |

| Caspase Dependence | Independent (Caspase inhibitors do not prevent death). | Dependent (Caspase-3/7 cleavage). | Independent. |

| Key Markers | Rab7+ / LAMP1+ (on vacuoles); LC3-II (variable/flux blocked). | Cleaved PARP; Annexin V. | LC3-II (lipidated); p62 degradation. |

| Fluid Uptake | High (Lucifer Yellow/Dextran uptake). | Low/None. | Low/None. |

| Metabolic Impact | Rapid ATP depletion; Glycolytic failure. | ATP maintained until late stages. | Metabolic adaptation/survival.[7][8][9] |

Experimental Protocols

Induction of Methuosis (MOMIPP Method)

This protocol utilizes MOMIPP, a specific indole-based chalcone, to induce methuosis in adherent cancer cell lines (e.g., U251, U87 GBM cells).

Reagents:

-

MOMIPP (Dissolve in DMSO to 10 mM stock).

-

Lucifer Yellow CH (Lithium Salt).

-

Standard Cell Culture Media (DMEM + 10% FBS).

Step-by-Step Workflow:

-

Seeding: Plate cells at

cells/well in a 96-well plate (for viability) or on glass coverslips in 6-well plates (for microscopy). Allow attachment for 24 hours. -

Treatment: Replace media with fresh media containing 10 µM MOMIPP .

-

Control: 0.1% DMSO vehicle.

-

Negative Control: Treat parallel wells with Filipin (5 µg/mL) or EIPA (25 µM) 30 mins prior to MOMIPP. These are macropinocytosis inhibitors; they should rescue the phenotype, confirming the vacuole origin.

-

-

Incubation: Incubate for 4–24 hours. Vacuolization is typically visible by phase-contrast microscopy within 2–4 hours.

Validation via Fluid-Phase Tracer Uptake

To confirm vacuoles are macropinosomes (extracellular origin) and not autophagosomes (intracellular origin).

-

Pulse Labeling: After 4 hours of MOMIPP treatment, add Lucifer Yellow (LY) to the media at a final concentration of 0.5 mg/mL.

-

Incubation: Incubate for 30–60 minutes at 37°C.

-

Wash: Wash cells

with cold PBS to remove non-internalized dye. -

Imaging: Immediately image live cells using a fluorescence microscope (excitation ~428 nm, emission ~536 nm).

-

Result: Methuotic cells will show large, LY-positive vacuoles.[2] Autophagic vacuoles will not contain LY.

-

Validation Workflow Diagram

Figure 2: Step-by-step decision tree for experimentally validating methuosis.

Therapeutic Implications

The induction of methuosis offers a strategic advantage in oncology for three reasons:

-

Bypassing Apoptosis Resistance: Tumors with p53 mutations or Bcl-2 overexpression remain susceptible to methuosis because the mechanism relies on physical membrane disruption and metabolic depletion rather than the mitochondrial apoptotic cascade.

-

Targeting Hyper-Macropinocytosis: Many aggressive tumors (e.g., K-Ras mutant pancreatic cancer, GBM) constitutively upregulate macropinocytosis to scavenge albumin and nutrients. Methuosis inducers turn this survival strength into a lethal weakness by "jamming" the processing machinery.

-

Blood-Brain Barrier (BBB) Penetration: Indole-based chalcones like MOMIPP have demonstrated the ability to cross the BBB, making them viable candidates for GBM therapeutics where delivery is a major bottleneck.

References

-

Methuosis: A Non-Apoptotic Cell Death Associated with Dysregulated Macropinocytosis. Source:[1][2][4][5][10][11] Overmeyer, J. H., & Maltese, W. A. (2011).[5] Cellular and Molecular Life Sciences. URL:[Link]

-

Active Ras Triggers Death in Glioblastoma Cells through Hyperstimulation of Macropinocytosis. Source:[4] Overmeyer, J. H., et al. (2008). Molecular Cancer Research. URL:[Link]

-

A Chalcone-Related Small Molecule that Induces Methuosis, a Novel Form of Non-Apoptotic Cell Death, in Glioblastoma Cells. Source: Overmeyer, J. H., Young, A. M., Bhanot, H., & Maltese, W. A. (2011).[5] Molecular Cancer. URL:[Link]

-

Induction of Non-Apoptotic Cell Death by Activated Ras Requires Inverse Regulation of Rac1 and Arf6. Source: Bhanot, H., et al. (2010).[5] Molecular Cancer Research. URL:[Link]

-

The JNK Signaling Pathway Plays a Key Role in Methuosis Induced by MOMIPP in Glioblastoma. Source: Li, Z., et al. (2019).[10] BMC Cancer.[10] URL:[Link]

-

Small Molecule PIKfyve Inhibitors as Cancer Therapeutics: Translational Promises and Limitations. Source: Ikonomov, O. C., Sbrissa, D., & Shisheva, A. (2019).[12] Toxicology and Applied Pharmacology. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | The Dual Role of Macropinocytosis in Cancers: Promoting Growth and Inducing Methuosis to Participate in Anticancer Therapies as Targets [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: Signaling Pathways Activated by Methuosis Inducer 1 (MIPP-1)

The following technical guide details the signaling pathways, molecular mechanisms, and experimental protocols associated with Methuosis Inducer 1 (MIPP-1) .

Executive Summary

Methuosis Inducer 1 (MIPP-1) is a synthetic indole-based chalcone (3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one) that triggers methuosis , a non-apoptotic form of cell death characterized by the accumulation of macropinosome-derived vacuoles.[1][2] Unlike classical apoptosis (caspase-dependent) or autophagy (lysosomal degradation), methuosis kills cells through metabolic failure and membrane rupture caused by the massive displacement of cytoplasmic volume.[1][3]

This guide delineates the specific signaling dysregulation caused by MIPP-1, distinguishing it from Ras-induced methuosis, and provides validated protocols for its study in drug development, particularly for glioblastoma (GBM) and multidrug-resistant cancers.

Molecular Mechanism of Action[1][2][3][4]

MIPP-1 does not rely on the canonical Ras-Rac1-Arf6 pathway used by Ras-transformed cells to induce methuosis. Instead, it directly targets the endosomal trafficking machinery and stress kinase pathways.

The Rab5-Rab7 Class Switch Dysregulation

The hallmark of MIPP-1 activity is the disruption of the small GTPase cycle governing endosome maturation.

-

Normal Physiology: Nascent macropinosomes recruit Rab5 (early endosome marker) for fusion with sorting endosomes. They subsequently lose Rab5 and gain Rab7 (late endosome marker) before fusing with lysosomes for degradation.[1][4]

-

MIPP-1 Induced Pathology:

-

Rab5 Depletion: MIPP-1 causes a rapid decrease in the active (GTP-bound) fraction of Rab5. This prevents the fusion of nascent macropinosomes with early endosomes.[2][4]

-

Premature Rab7 Recruitment: Despite the lack of Rab5, macropinosomes prematurely recruit Rab7 and LAMP1.[1]

-

Fusion Blockade: These "hybrid" vacuoles (Rab7+/LAMP1+/Cathepsin-) fail to fuse with functional lysosomes. They undergo homotypic fusion, growing into giant fluid-filled vesicles that cannot be recycled or degraded.

-

The JNK Stress Signaling Cascade

While the vacuolization is driven by trafficking defects, cytotoxicity is amplified by the c-Jun N-terminal Kinase (JNK) pathway (specifically validated in the MIPP analog, MOMIPP).

-

Activation: MIPP-1/MOMIPP treatment leads to sustained phosphorylation of JNK1/2.

-

Downstream Effectors: Activated JNK phosphorylates c-Jun, Bcl-2, and Bcl-xL.[1][4][5]

-

Outcome: Phosphorylation of anti-apoptotic Bcl-2 family members inactivates them, sensitizing the cell to death, although the primary death mechanism remains metabolic catastrophe (ATP depletion) rather than mitochondrial outer membrane permeabilization (MOMP).

PIKfyve Inhibition (Emerging Mechanism)

Recent structural-activity relationship (SAR) studies suggest MIPP-1 and MOMIPP may act as inhibitors of PIKfyve (Phosphatidylinositol 3-phosphate 5-kinase). Inhibition of PIKfyve prevents the conversion of PI(3)P to PI(3,5)P2, a critical step for endomembrane homeostasis, directly resulting in the swollen vacuolar phenotype observed.

Visualization of Signaling Pathways[7]

The following diagram illustrates the divergence between Normal Endocytosis, Ras-Induced Methuosis, and the specific MIPP-1 Pathway .

Figure 1: Mechanistic divergence of MIPP-1 signaling. Note the bypass of normal Rab5 sorting and the distinct blockade of lysosomal fusion.[1][4]

Experimental Protocols

To validate MIPP-1 activity, researchers must confirm that cell death is vacuolar and non-apoptotic .

Protocol: Induction and Morphological Validation

Objective: Confirm methuosis phenotype (vacuolization) vs. apoptosis.

| Step | Action | Critical Parameter |

| 1. Seeding | Seed U251 or LN229 GBM cells at | Allow 24h attachment. |

| 2. Treatment | Treat with 10 µM MIPP-1 (dissolved in DMSO). Control: 0.1% DMSO. | Duration: 4h (early vacuoles) to 24h (massive vacuolization). |

| 3. Labeling | Add Lucifer Yellow (0.5 mg/mL) or Dextran-488 to media for 2 hours. | Validates macropinocytic origin (fluid phase uptake). |

| 4. Imaging | Wash 3x with PBS. Image via Phase Contrast and Fluorescence.[6][7] | Success Criteria: Phase-lucent vacuoles that are Lucifer Yellow positive. |

| 5. Exclusion | Co-stain with LysoTracker Red .[8] | Success Criteria: MIPP-1 vacuoles should be LysoTracker Negative (or weak), indicating lack of acidification/lysosomal fusion. |

Protocol: Rab-GTPase Pull-Down Assay

Objective: Quantify the specific MIPP-1 signature (Rab5 down / Rab7 up).

-

Lysis: Lyse treated cells (2-4h post-treatment) in Mg2+ lysis/wash buffer.

-

Pull-Down:

-

Active Rab5: Incubate lysate with GST-R5BD (Rab5-binding domain of Rabaptin-5) beads.

-

Active Rab7: Incubate lysate with GST-R7ID (Rab7-interacting domain of RILP) beads.

-

-

Blotting: Elute bound proteins and perform Western Blot using anti-Rab5 and anti-Rab7 antibodies.

-

Analysis: Normalize GTP-bound band intensity to Total Rab lysate input.

-

Expected Result: MIPP-1 treatment results in <50% Rab5-GTP and >200% Rab7-GTP compared to control.

-

Data Presentation & Interpretation

When characterizing MIPP-1 analogs, use the following table to categorize cell death mechanisms.

| Feature | Apoptosis | Autophagy | MIPP-1 Induced Methuosis |

| Morphology | Cell shrinkage, blebbing, chromatin condensation | Autophagosomes (double membrane) | Cell swelling, giant single-membrane vacuoles |

| Caspase Activation | Yes (Caspase-3/7) | No | No (or secondary/non-essential) |

| Vacuole Origin | N/A | ER/Mitochondria | Macropinosomes (Plasma Membrane) |

| Rab5 Status | Unchanged | Unchanged | Decreased Activity |

| Inhibitor Sensitivity | Z-VAD-FMK (Blocks death) | 3-MA / Chloroquine | Bafilomycin A1 (Blocks vacuolization) |

Experimental Workflow Diagram

Figure 2: Validated workflow for assessing MIPP-1 efficacy.

References

-

Overmeyer, J. H., et al. (2011). "A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells."[1][3] Molecular Cancer, 10:69.

-

Maltese, W. A., & Overmeyer, J. H. (2014). "Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments." American Journal of Pathology, 184(6), 1630-1642.

-

Robinson, M. W., et al. (2012). "Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death." Journal of Medicinal Chemistry, 55(5), 1940-1956.

-

Li, Z., et al. (2019). "The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma." BMC Cancer, 19(1),[9] 77.

-

Bhanot, H., et al. (2010). "Induction of nonapoptotic cell death by in vivo stimulation of Ras signaling." Molecular Cancer Research, 8(10), 1358-1374.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Dual Role of Macropinocytosis in Cancers: Promoting Growth and Inducing Methuosis to Participate in Anticancer Therapies as Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Initial Studies on the Anti-Cancer Activity of HZX-02-059: A Technical Guide to Dual-Target PIKfyve/Tubulin Inhibition and Methuosis Induction

Executive Summary

The landscape of targeted oncology is increasingly shifting toward exploiting non-apoptotic cell death pathways to overcome intrinsic and acquired chemoresistance. HZX-02-059 (also known as Methuosis Inducer 1) has emerged as a highly potent azaindole-based small molecule that acts as a [1]. By simultaneously disrupting endolysosomal trafficking and microtubule dynamics, HZX-02-059 triggers a unique form of non-apoptotic cell death known as methuosis , alongside classical apoptosis[2][3].

This technical guide provides an in-depth synthesis of the mechanistic foundations, quantitative efficacy data, and self-validating experimental protocols necessary for researchers evaluating HZX-02-059 in preclinical oncology models, particularly in refractory hematological malignancies like B-cell acute lymphoblastic leukemia (B-ALL) and double-hit lymphoma (DHL)[4][5].

Mechanistic Foundations: The Convergence of Methuosis and Apoptosis

To effectively study HZX-02-059, researchers must understand the causality behind its dual-target mechanism. Cancer cells, particularly highly aggressive subtypes like DHL (characterized by MYC and BCL2/BCL6 rearrangements), often develop robust mechanisms to evade apoptosis[6][7]. HZX-02-059 bypasses this resistance via two parallel axes:

-

PIKfyve Inhibition & Methuosis: PIKfyve (phosphatidylinositol-3-phosphate 5-kinase) is critical for endolysosomal homeostasis. HZX-02-059 binds PIKfyve with high affinity (

)[8]. This inhibition prevents the recycling of macropinosomes, causing them to fuse into giant, liquid-filled cytoplasmic vacuoles. This hyper-vacuolization physically disrupts cellular integrity, culminating in methuosis—a non-apoptotic cell death distinct from autophagy or necrosis[2][9]. -

Tubulin Inhibition & Transcriptional Suppression: Concurrently, HZX-02-059 inhibits tubulin polymerization, inducing cell cycle arrest[1]. Downstream profiling reveals that this dual action and downregulates the p53 pathway, ultimately inhibiting the transcription factors c-Myc and NF-κB[3][4].

Fig 1: Dual-target mechanism of HZX-02-059 driving methuosis and apoptosis.

Quantitative Efficacy Data

HZX-02-059 exhibits a broad spectrum of cytotoxicity across solid tumors and hematological malignancies[2][4]. The table below summarizes the in vitro half-maximal inhibitory concentrations (

Table 1: In Vitro Cytotoxicity of HZX-02-059 Across Cancer Cell Lines[2]

| Cell Line | Cancer Type | |

| A375 | Melanoma | 0.326 ± 0.026 |

| HCT116 | Colorectal Carcinoma | 1.008 ± 0.042 |

| HepG2 | Hepatocellular Carcinoma | 1.197 ± 0.344 |

| SK-MEL-28 | Melanoma | 1.370 ± 0.061 |

| BGC823 | Gastric Cancer | 1.566 ± 0.015 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.571 ± 0.066 |

| SK-MEL-30 | Melanoma | 1.662 ± 0.128 |

| A549 | Non-Small Cell Lung Cancer | 1.892 ± 0.092 |

| MDA-MB-435S | Melanoma (formerly Breast) | 2.268 ± 0.100 |

| MCF-7 | Breast Cancer | 2.611 ± 0.739 |

Note: In hematological models like DHL and B-ALL, HZX-02-059 demonstrates potent dose- and time-dependent anti-proliferative action, significantly reducing colony-forming capabilities[3][4].

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Experimental choices are explicitly justified to prevent artifacts, particularly regarding the delicate morphological changes associated with methuosis.

Protocol 1: In Vitro Cytotoxicity and Vacuolization Assay

Objective: To simultaneously quantify cell viability and visually confirm methuosis-induced vacuolization.

-

Step 1: Cell Seeding. Seed target cells (e.g., A375 or B-ALL blasts) in a 96-well plate at

cells/well. Incubate overnight at 37°C, 5% -

Step 2: Compound Preparation. Dissolve HZX-02-059 in DMSO to create a 10 mM stock. Dilute in culture media to achieve final concentrations ranging from 0.1 μM to 10 μM. Critical Causality: Ensure final DMSO concentration remains

. Higher DMSO levels induce osmotic stress, which can cause artifactual vacuolization, confounding the methuosis readout. -

Step 3: Morphological Validation (24h/48h). Prior to viability readouts, observe cells under a phase-contrast microscope. Critical Causality: Methuosis is defined by the accumulation of large liquid-filled vacuoles[9]. Visual confirmation is required because standard apoptotic assays (like Annexin V/PI) will not capture the primary non-apoptotic mechanism.

-

Step 4: CCK-8 Viability Assay. Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent per well and incubate for 2 hours. Measure absorbance at 450 nm. Critical Causality: CCK-8 is strictly chosen over MTT. MTT requires cell lysis and the solubilization of formazan crystals, which destroys the delicate vacuolar structures. CCK-8 is water-soluble and non-lytic, allowing for real-time metabolic readouts parallel to morphological imaging[3][4].

Protocol 2: In Vivo Patient-Derived Xenograft (PDX) Efficacy Study

Objective: To evaluate the translational efficacy of HZX-02-059 in a clinically relevant microenvironment.

-

Step 1: PDX Model Establishment. Inject primary patient-derived B-ALL blasts intravenously into severe combined immunodeficient (e.g., NSG) mice. Critical Causality: PDX models are prioritized over cell-line xenografts (CDX) because they retain the genetic heterogeneity and apoptotic-resistance profiles of the original patient tumor, which is essential when validating a drug designed to overcome refractory disease[3].

-

Step 2: Formulation for In Vivo Delivery. Prepare a 2.5 mg/mL suspended solution. Add 100 μL of HZX-02-059 DMSO stock (25.0 mg/mL) to 900 μL of 20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in saline, mixing evenly[2]. Critical Causality: HZX-02-059 is highly hydrophobic. SBE-β-CD safely encapsulates the compound, ensuring optimal bioavailability for intraperitoneal (IP) injection without the severe hepatotoxicity or hypersensitivity associated with high-concentration Tween-80 or Cremophor EL.

-

Step 3: Administration & RNA-Seq Profiling. Administer formulated HZX-02-059 via IP injection. Post-euthanasia, extract tumor tissue for genome-wide RNA-sequencing to validate the in vivo suppression of the PI3K/AKT and p53 pathways[1][4].

Fig 2: Experimental workflow for validating HZX-02-059 efficacy.

Conclusion & Future Perspectives

The initial studies on HZX-02-059 validate its position as a highly promising therapeutic agent for cancers resistant to conventional therapies[1][5]. By simultaneously targeting PIKfyve and tubulin, it effectively circumvents standard apoptotic evasion mechanisms, forcing malignant cells into methuosis[3][9]. Future drug development efforts should focus on optimizing its pharmacokinetic profile and exploring synergistic combinations with existing immunotherapies or targeted agents in the context of double-hit lymphomas and refractory leukemias[6][10].

References

-

Lu Z, Feng L, Chen Q, Xu B. An Azaindole-Based Small Molecule Hzx-02-059 Induces Methuosis in B-Cell Acute Lymphoblastic Leukemia through the PI3K/AKT Axis. Blood (2020) 136 (Supplement 1): 9. Retrieved from:[Link]

-

Lu Z, Lai Q, Li ZF, et al. Novel PIKfyve/Tubulin Dual-target Inhibitor as a Promising Therapeutic Strategy for B-cell Acute Lymphoblastic Leukemia. Curr Med Sci. 2024 Apr;44(2):298-308. Retrieved from:[Link]

-

Tkachenko A, Havranek O. Unlocking the Secrets of Regulated Cell Death in Large B-Cell Lymphoma Beyond Apoptosis: Signaling Pathways and Therapeutic Options. Int J Mol Sci. 2026 Feb 3;27(3):1495. Retrieved from:[Link]

Sources

- 1. Novel PIKfyve/Tubulin Dual-target Inhibitor as a Promising Therapeutic Strategy for B-cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel PIKfyve/Tubulin Dual-target Inhibitor as a Promising Therapeutic Strategy for B-cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unlocking the Secrets of Regulated Cell Death in Large B-Cell Lymphoma Beyond Apoptosis: Signaling Pathways and Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PIKfyve (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 9. ashpublications.org [ashpublications.org]

- 10. Unlocking the Secrets of Regulated Cell Death in Large B-Cell Lymphoma Beyond Apoptosis: Signaling Pathways and Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]

Bypassing Apoptotic Resistance: A Technical Blueprint for Targeting Non-Apoptotic Cell Death in Oncology

Executive Summary

Apoptosis has long been the primary target of classical chemotherapeutics. However, the selective pressure of prolonged treatment inevitably breeds apoptotic resistance—often via p53 mutations, Bcl-2 overexpression, or caspase inactivation. As a Senior Application Scientist focused on translational oncology, I approach this bottleneck by leveraging non-apoptotic programmed cell death (PCD) modalities: Ferroptosis, Cuproptosis, Necroptosis, and Pyroptosis .

This whitepaper dissects the mechanistic causality of these pathways, provides self-validating experimental workflows for their quantification, and outlines their therapeutic potential in reprogramming the tumor microenvironment (TME).

Section 1: Metabolic Vulnerabilities: Ferroptosis and Cuproptosis

Ferroptosis: Exploiting Lipid Peroxidation

Ferroptosis is an iron-dependent, non-apoptotic cell death driven by the lethal accumulation of lipid peroxides[1]. Cancer cells, particularly those in a therapy-resistant, high-mesenchymal state, exhibit an amplified reliance on iron and altered lipid metabolism, creating a highly targetable vulnerability[1].

The primary cellular defense against ferroptosis is the System Xc- / Glutathione (GSH) / Glutathione Peroxidase 4 (GPX4) axis. When GPX4 is pharmacologically inhibited (e.g., by RSL3) or deprived of its cofactor GSH (e.g., via Erastin inhibiting System Xc-), the Fenton reaction—catalyzed by the labile iron pool—drives the unchecked peroxidation of polyunsaturated fatty acids (PUFAs), leading to catastrophic membrane rupture[1].

Figure 1: The core biochemical machinery of Ferroptosis, highlighting the System Xc-/GPX4 defense axis.

Cuproptosis: The Copper-TCA Cycle Axis

Distinct from ferroptosis, cuproptosis is a recently defined cell death pathway triggered by intracellular copper accumulation targeting mitochondria[2]. Mechanistically, ferredoxin 1 (FDX1) reduces Cu2+ to Cu1+, which then directly binds to lipoylated enzymes of the tricarboxylic acid (TCA) cycle (such as DLAT)[3]. This binding induces aberrant protein oligomerization, severe proteotoxic stress, and the concurrent destabilization of iron-sulfur (Fe-S) cluster proteins, culminating in cell death[3]. Tumors with high oxidative phosphorylation (OXPHOS) activity are particularly sensitive to this pathway.

Figure 2: Cuproptosis mechanism driven by FDX1-mediated copper reduction and TCA enzyme lipoylation.

Section 2: Immunogenic Cell Death: Pyroptosis and Necroptosis

While ferroptosis and cuproptosis exploit metabolic wiring, pyroptosis and necroptosis serve as highly inflammatory, lytic PCDs that bridge innate and adaptive immunity[4].

-

Pyroptosis is executed by the gasdermin (GSDM) protein family. Upon activation by inflammasomes, inflammatory caspases (e.g., Caspase-1/4/5/11) cleave GSDMD or GSDME, releasing the N-terminal domain to form massive membrane pores[4].

-

Necroptosis acts as a fail-safe when apoptosis is blocked (e.g., via Caspase-8 inhibition). It is driven by the RIPK1/RIPK3 complex, which phosphorylates MLKL, prompting its oligomerization and membrane permeabilization[5].

Both pathways result in the explosive release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, effectively transforming immunologically "cold" tumors into "hot" environments that are highly responsive to immune checkpoint inhibitors (ICIs)[6].

Figure 3: Crosstalk and execution of inflammatory PCDs (Pyroptosis and Necroptosis) driving TME immunity.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, assays measuring PCD must be self-validating—meaning they must include internal rescue controls that prove the specific causality of the death mechanism, rather than measuring generic cytotoxicity.

Protocol 1: Ratiometric Quantification of Ferroptotic Lipid Peroxidation via C11-BODIPY

Causality & Rationale: BODIPY™ 581/591 C11 is a lipophilic fluorescent probe. In its native, reduced state, it emits at ~590 nm (red). Upon specific oxidation by lipid reactive oxygen species (ROS)—the hallmark of ferroptosis—its emission shifts to ~510 nm (green)[7]. This ratiometric shift allows us to distinguish true lipid peroxidation from general aqueous ROS[8].

Step-by-Step Methodology:

-

Cell Preparation: Seed target cancer cells (e.g., HT-1080) in a 6-well plate at

cells/well. Incubate overnight. -

Treatment & Control Matrix (Self-Validation):

-

Group A: Vehicle Control (DMSO).

-

Group B: Ferroptosis Inducer (e.g., Erastin 10 µM or RSL3 1 µM).

-

Group C: Inducer + Ferrostatin-1 (1 µM) (Rescue control to prove lipid-ROS causality).

-

Group D: Inducer + Deferoxamine (100 µM) (Iron chelator to prove iron dependency).

-

-

Probe Incubation: After 12-24 hours of treatment, wash cells with PBS. Add 5 µM BODIPY 581/591 C11 in serum-free media. Incubate for 30 minutes at 37°C in the dark[7].

-

Harvesting: Wash cells 3x with PBS to remove excess probe. Trypsinize, neutralize, and resuspend in 500 µL FACS buffer.

-

Flow Cytometry Acquisition: Excite with a 488 nm laser. Record fluorescence in the FITC channel (~510 nm, oxidized) and the PE/TRITC channel (~590 nm, reduced)[7].

-

Data Analysis: Calculate the ratio of FITC to PE mean fluorescence intensity (MFI). A successful ferroptotic event will show a >3-fold increase in the FITC/PE ratio, which must be completely abrogated in Groups C and D.

Protocol 2: Multiplexed Differentiation of Lytic Cell Death (Pyroptosis vs. Necroptosis)

Causality & Rationale: Because both pyroptosis and necroptosis result in membrane rupture, generic viability assays cannot distinguish them. We must couple a membrane integrity assay (LDH release) with target-specific immunoblotting of the executioner proteins[4].

Step-by-Step Methodology:

-

Supernatant LDH Assay: Collect 50 µL of cell culture supernatant from treated cells. Mix with LDH reaction mix (tetrazolium salt) for 30 mins. Measure absorbance at 490 nm. This confirms lytic death has occurred.

-

Protein Extraction: Lyse the remaining cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving p-MLKL).

-

SDS-PAGE & Transfer: Run 20 µg of protein per lane. Transfer to a PVDF membrane (0.2 µm pore size is preferred for capturing the ~30 kDa cleaved GSDMD fragment).

-

Primary Antibody Probing (Self-Validating Panel):

-

Anti-p-MLKL (Ser358): Confirms Necroptosis execution.

-

Anti-Cleaved GSDMD (Asp275): Confirms Pyroptosis execution.

-

Anti-Caspase-3 (Cleaved): Confirms/Rules out Apoptotic crosstalk.

-

Anti-GAPDH: Loading control.

-

-

Interpretation: A purely pyroptotic event will yield high LDH, high cleaved GSDMD, and negative p-MLKL/Cleaved Caspase-3.

Section 4: Quantitative Data & Translational Landscape

Table 1: Pharmacological Modulators of Non-Apoptotic Cell Death

| Pathway | Compound | Primary Target / Mechanism | Translational Status |

| Ferroptosis | Erastin | Inhibits System Xc- (depletes GSH) | Preclinical / Tool Compound |

| Ferroptosis | RSL3 | Directly inhibits GPX4 | Preclinical |

| Cuproptosis | Elesclomol | Copper ionophore; binds FDX1 | Clinical Trials (Melanoma) |

| Necroptosis | LCL161 | Smac-mimetic; degrades cIAPs | Clinical Trials (Breast Cancer) |

| Pyroptosis | Val-boroPro | Activates DPP8/9 (Inflammasome) | Preclinical |

Table 2: Comparative Biomarkers and Morphological Features

| Modality | Primary Organelle Affected | Key Executioner | Biochemical Hallmark | Inflammatory Status |

| Apoptosis | Mitochondria / Nucleus | Caspase-3/7 | DNA fragmentation, Blebbing | Immunologically Silent |

| Ferroptosis | Cell Membrane / ER | Lipid Peroxides | C11-BODIPY shift, Iron dependency | Mildly Immunogenic |

| Cuproptosis | Mitochondria | Lipoylated TCA | Fe-S cluster loss, Proteotoxic stress | Unknown / Emerging |

| Necroptosis | Cell Membrane | p-MLKL | LDH Release, Organelle swelling | Highly Immunogenic |

| Pyroptosis | Cell Membrane | GSDMD / GSDME | LDH Release, Massive pore formation | Highly Immunogenic |

Conclusion

The strategic induction of non-apoptotic cell death pathways represents a paradigm shift in overcoming chemoresistance. By utilizing rigorous, self-validating assays to map these pathways, drug development professionals can identify novel metabolic vulnerabilities (Ferroptosis/Cuproptosis) and harness immunogenic cell death (Necroptosis/Pyroptosis) to synergize with next-generation immunotherapies.

References

- Cuproptosis in Cancer: Mechanisms, Microenvironment, and Therapeutic Exploit

- Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches. PubMed Central (PMC).

- Cuproptosis: molecular mechanisms, cancer prognosis, and therapeutic applic

- Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols.

- Stratifying ferroptosis sensitivity in cells and mouse tissues by photochemical activation of lipid peroxidation and fluorescent imaging. PubMed Central (PMC).

- Pyroptosis in cancer therapy: a double-edged sword for immune activation and tumor progression. PubMed Central (PMC).

- Dual roles of inflammatory programmed cell death in cancer: insights into pyroptosis and necroptosis. Frontiers in Oncology.

- Ferroptosis, necroptosis, and pyroptosis in anticancer immunity. PubMed Central (PMC).

Sources

- 1. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cuproptosis in Cancer: Mechanisms, Microenvironment, and Therapeutic Exploitation [frontiersin.org]

- 3. Cuproptosis: molecular mechanisms, cancer prognosis, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyroptosis in cancer therapy: a double-edged sword for immune activation and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Dual roles of inflammatory programmed cell death in cancer: insights into pyroptosis and necroptosis [frontiersin.org]

- 6. Ferroptosis, necroptosis, and pyroptosis in anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stratifying ferroptosis sensitivity in cells and mouse tissues by photochemical activation of lipid peroxidation and fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

Whitepaper: Methuosis - A Novel Therapeutic Target for Overcoming Drug Resistance in Cancer

Introduction: A New Paradigm in Regulated Cell Death

The landscape of cancer therapy has long been dominated by strategies designed to induce apoptosis, or Type I programmed cell death.[1][2] However, the clinical efficacy of these approaches is frequently undermined by the development of apoptosis resistance, a common feature of aggressive and recurrent tumors.[2][3] This challenge has catalyzed a search for alternative, non-apoptotic cell death pathways that can be exploited therapeutically.[2][4] Among these, methuosis has emerged as a particularly promising modality.

The term "methuosis" is derived from the Greek methuo, meaning "to drink to intoxication," a name that vividly captures its unique morphology.[2][3][4] This non-apoptotic form of cell death is characterized by the catastrophic accumulation of large, fluid-filled vacuoles derived from macropinosomes, which ultimately swell and displace the cytoplasm, leading to a loss of metabolic capacity and rupture of the plasma membrane.[1][2][3][4] First described in glioblastoma cells with hyperactivated Ras signaling, methuosis presents a distinct phenotype, lacking the characteristic cell shrinkage, caspase activation, and nuclear fragmentation seen in apoptosis.[1][2][4]

This guide provides a technical overview of methuosis, from its core molecular mechanisms to validated experimental protocols for its study. It is designed for researchers and drug development professionals seeking to understand and leverage this novel cell death pathway to target cancers that are resistant to conventional therapies.[2][3]

The Molecular Signature of Methuosis

The induction of methuosis is fundamentally linked to the dysregulation of macropinocytosis, a clathrin-independent endocytic process responsible for the bulk uptake of extracellular fluid.[5][6] Under normal conditions, macropinosomes are formed, trafficked, and recycled efficiently.[6] Methuosis is triggered when this process becomes hyper-activated and simultaneously uncoupled from the necessary recycling and lysosomal fusion pathways.[6]

The Central Ras-Rac1-Arf6 Signaling Axis

The canonical pathway leading to methuosis was first elucidated in the context of oncogenic Ras mutations, common in many cancers.[2][6][7] The activation of H-Ras does not induce methuosis through its well-known downstream effectors like Raf or PI3K.[8] Instead, it triggers a specific cascade involving small GTPases that govern endosomal trafficking.

The key molecular events are as follows:

-

H-Ras Activation : Hyper-activation of H-Ras serves as the initial trigger.[6]

-

Rac1 Activation : Activated Ras stimulates the guanine nucleotide exchange factors (GEFs) for Rac1, leading to an increase in active, GTP-bound Rac1.[8] Rac1 is a critical mediator, as its activation is essential for the formation of membrane ruffles that precede macropinosome formation.[9]

-

Arf6 Inactivation : Active Rac1 binds to the Arf GTPase-activating protein (GAP), GIT1.[8] This interaction is the lynchpin of methuosis induction. The Rac1-GIT1 complex leads to the inactivation of another GTPase, Arf6.[6][8]

-

Trafficking Failure & Vacuole Accumulation : Arf6 is crucial for the recycling of endosomal compartments back to the plasma membrane.[6] Its inactivation stalls this process. Consequently, the newly formed, large macropinosomes are unable to be recycled or efficiently fuse with lysosomes for degradation.[6][10] They accumulate and coalesce within the cytoplasm, forming the characteristic giant vacuoles.[9] These vacuoles acquire late endosomal markers like Rab7 and LAMP1 but remain distinct from functional lysosomes.[1][4]

This cascade results in the cell effectively "drinking itself to death," as the relentless macropinocytosis, combined with a failure of vesicular traffic management, leads to irreversible structural and metabolic collapse.

Other Implicated Pathways

While the Ras-Rac1-Arf6 axis is the most well-defined, other signaling pathways have been implicated. For instance, the JNK signaling pathway has been shown to play a key role in methuosis induced by certain small molecules, and the MKK4-p38α axis has also been identified as a facilitator of this cell death process in hepatocellular carcinoma.[6][11][12] This suggests that multiple molecular routes can converge on the phenotype of catastrophic vacuolization.

Distinguishing Methuosis from Other Cell Death Modalities

A critical aspect of studying methuosis is distinguishing it from other forms of cell death, particularly apoptosis, necrosis, and paraptosis. Each has distinct morphological and biochemical hallmarks.

| Feature | Methuosis | Apoptosis (Type I) | Necrosis (Type III) |

| Primary Morphology | Massive cytoplasmic vacuolization from macropinosomes.[1][4] | Cell shrinkage, membrane blebbing, formation of apoptotic bodies.[1] | Cell swelling (oncosis), loss of membrane integrity early. |

| Plasma Membrane | Integrity lost late in the process, following vacuolation.[2][4] | Remains intact until late stages (secondary necrosis). | Early rupture and release of cellular contents. |

| Caspase Activation | Caspase-independent.[3][13] | Caspase-dependent (activation of initiator and executioner caspases). | Generally caspase-independent. |

| Nuclear Morphology | Nucleus remains largely intact, no chromatin condensation.[4] | Chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis).[1] | Nucleus swells and is eventually degraded (karyolysis). |

| Origin of Vacuoles | Macropinosomes and late endosomes.[1][4] | Not a defining feature. | Swelling of organelles, but not macropinosome-derived. |

| Inflammatory Response | Potentially low, as membrane rupture is a late event. | Generally non-inflammatory, as contents are packaged in apoptotic bodies. | Highly inflammatory due to release of DAMPs. |

| Key Regulator | Rac1/Arf6 trafficking control.[8] | Caspase cascade, Bcl-2 family proteins. | Cellular energy depletion, physical/chemical insult. |

Experimental Workflow for Inducing and Validating Methuosis

Studying methuosis requires a multi-faceted approach to confirm the phenotype and elucidate the mechanism. The following section outlines a robust workflow for inducing methuosis with a small molecule inducer and validating the observations.

Materials and Reagents

-

Cell Line: U251 glioblastoma multiforme (GBM) cells are a well-characterized model.[3][4] Apoptosis-resistant cell lines are also excellent candidates.

-